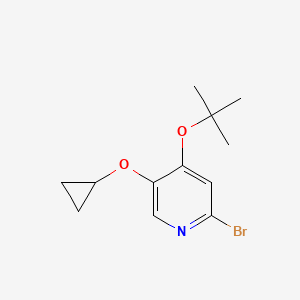
2-Bromo-4-tert-butoxy-5-cyclopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-tert-butoxy-5-cyclopropoxypyridine is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butoxy group, and a cyclopropoxy group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butoxy-5-cyclopropoxypyridine typically involves the bromination of 4-tert-butoxy-5-cyclopropoxypyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-tert-butoxy-5-cyclopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Substitution Reactions: Products include 2-amino-4-tert-butoxy-5-cyclopropoxypyridine, 2-thio-4-tert-butoxy-5-cyclopropoxypyridine, etc.
Oxidation Reactions: Products include 2-bromo-4-tert-butoxy-5-cyclopropoxybenzaldehyde.
Reduction Reactions: Products include 2-bromo-4-tert-butoxy-5-cyclopropoxypiperidine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-tert-butoxy-5-cyclopropoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets. The bromine atom and the tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the cyclopropoxy group can influence the compound’s steric and electronic properties, affecting its overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-tert-butyl-5-cyclopropoxypyridine: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
2-Bromo-5-(tert-butoxy)-4-cyclopropoxypyridine: Similar structure but with different substitution positions.
Uniqueness
2-Bromo-4-tert-butoxy-5-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various chemical reactions and research applications .
Eigenschaften
Molekularformel |
C12H16BrNO2 |
|---|---|
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
2-bromo-5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-9-6-11(13)14-7-10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
MJQVJMNCHWVAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















